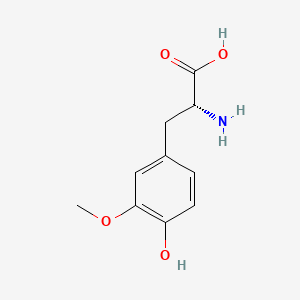

3-Methoxy-D-tyrosine

Description

The exact mass of the compound 3-Methoxy-D-tyrosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methoxy-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15402-76-3 |

Source

|

| Record name | 3-O-Methyldopa, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015402763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-METHYLDOPA, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI2DN1QC9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxy-D-tyrosine chemical structure and properties

Technical Guide: 3-Methoxy-D-Tyrosine – Chemical Profile, Synthesis, and Chiral Analysis

Executive Summary

3-Methoxy-D-tyrosine (3-O-methyl-D-DOPA) is the non-proteinogenic D-enantiomer of the primary L-DOPA metabolite, 3-methoxy-L-tyrosine (3-OMD).[1] While the L-isomer is extensively studied as a biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency and a competitive inhibitor in Parkinson’s disease therapy, the D-isomer serves a distinct, critical role in pharmaceutical development.[1] It functions primarily as a chiral purity standard (ICH Q3A/B impurity profiling), a negative control probe for L-type amino acid transporter 1 (LAT1) specificity, and a protease-resistant scaffold in peptidomimetic drug design.[1]

Chemical Identity & Stereochemistry

The biological activity of tyrosine derivatives is strictly governed by stereochemistry.[1] Unlike its L-counterpart, 3-Methoxy-D-tyrosine does not undergo significant transport across the blood-brain barrier (BBB) via the LAT1 system, nor is it a substrate for human decarboxylases.[1]

-

IUPAC Name: (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid[1]

-

Molecular Formula: C₁₀H₁₃NO₄[1]

-

Molecular Weight: 211.21 g/mol [1]

-

Chirality: D-configuration (R-configuration at the

-carbon)

Structural Visualization

The following diagram illustrates the stereochemical distinction between the pharmacologically active L-DOPA metabolite and the D-isomer.

Figure 1: Stereochemical relationship showing 3-Methoxy-D-tyrosine as the enantiomeric counterpart to the metabolic product of L-DOPA.[1]

Physicochemical Properties

Understanding the solubility and ionization profile is essential for developing analytical mobile phases and formulation buffers.[1]

| Property | Value / Characteristic | Experimental Note |

| Physical State | White to off-white crystalline powder | Hygroscopic; store desicated at -20°C. |

| Melting Point | 260–265°C (decomposition) | Distinct from L-isomer (often varies by <2°C, requiring optical rotation for confirmation).[1] |

| Solubility (Water) | Sparingly soluble (~5 mg/mL at 25°C) | Solubility increases significantly in acidic (0.1 M HCl) or basic (0.1 M NaOH) solutions due to zwitterionic nature.[1] |

| pKa Values | pKa₁ (COOH) ≈ 2.2pKa₂ (NH₃⁺) ≈ 9.1pKa₃ (Phenol) ≈ 10.0 | The methoxy group at C3 slightly increases the acidity of the C4-phenol compared to Tyrosine.[1] |

| Specific Rotation | Measured in 1M HCl (c=1).[1] Note: L-isomer is positive (+).[1] | |

| UV Max | 278 nm | Characteristic of the substituted catechol ring.[1] |

Synthesis & Purification Strategies

For research applications requiring high enantiomeric excess (>99% ee), direct isolation from racemic mixtures is often more cost-effective than de novo asymmetric synthesis.[1]

Protocol: Chemo-Enzymatic Resolution of Racemic 3-Methoxytyrosine

Rationale: Chemical synthesis yields a DL-racemate.[1] Enzymatic resolution using Acylase I (from Aspergillus melleus) is preferred because it selectively hydrolyzes the N-acetyl-L-isomer, leaving the N-acetyl-D-isomer intact for subsequent extraction and acid hydrolysis.[1]

Step-by-Step Methodology:

-

Acetylation: React DL-3-methoxytyrosine with acetic anhydride in NaOH to yield N-acetyl-DL-3-methoxytyrosine.

-

Enzymatic Digestion:

-

Separation:

-

Hydrolysis:

-

Reflux the N-acetyl-D-isomer fraction in 2M HCl for 3 hours.

-

Evaporate to dryness to yield 3-Methoxy-D-tyrosine hydrochloride.[1]

-

-

Recrystallization: Purify using water/ethanol to remove trace salts.[1]

Analytical Characterization (Chiral HPLC)

Distinguishing the D-isomer from the L-isomer is a critical quality control step in L-DOPA manufacturing, where the D-isomer is considered an impurity.[1]

Method: Ligand-Exchange Chiral Chromatography

Rationale: Traditional C18 columns cannot separate enantiomers.[1] A chiral stationary phase (CSP) utilizing a Crown Ether or Copper-Ligand exchange mechanism is required.[1]

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel).[1]

-

Mobile Phase: 10 mM Perchloric acid (HClO₄) or 10 mM NH₄OAc in MeOH/H₂O (80:20).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C (Lower temperatures often improve resolution).

-

Detection: UV at 280 nm.[1]

Figure 2: Chiral HPLC workflow. Note: On Crownpak columns, the D-isomer usually elutes first because the L-isomer forms a more stable inclusion complex with the chiral selector.[1]

Applications in Drug Development

A. Negative Control for Transporter Studies

The L-type Amino Acid Transporter 1 (LAT1) is highly expressed in the Blood-Brain Barrier (BBB) and cancer cells.[1] It transports L-DOPA and 3-Methoxy-L-tyrosine.[1][5]

-

Protocol: In competitive uptake assays (e.g., using [³H]-L-leucine), 3-Methoxy-D-tyrosine is used to prove stereospecificity.[1] If a drug candidate competes with the L-isomer but not the D-isomer, it confirms LAT1-mediated transport.[1]

B. Peptidomimetics & Stability

Incorporating 3-Methoxy-D-tyrosine into peptide drugs prevents degradation.[1]

-

Mechanism: Endogenous proteases (trypsin, chymotrypsin) recognize L-amino acid peptide bonds.[1] Substituting the D-isomer at the cleavage site (P1 position) creates a "steric clash" in the enzyme's active site, extending the plasma half-life of the therapeutic peptide.[1]

References

-

ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

-

Daicel Corporation. (2023).[1] Chiral Separation of Amino Acids using CROWNPAK Columns.[1] Instruction Manual.[1][6] Link

-

Hardy, J. A., et al. (1986).[1][3] Metabolism of L-DOPA and 3-O-methyl-L-DOPA in the rat.[1] Journal of Neurochemistry.[1] Link

-

Sigma-Aldrich. (2024).[1] 3-Methoxy-DL-tyrosine Product Specification & CAS Data.[1][2] Merck KGaA.[1] Link

-

Bender, A., et al. (2018).[1][7] Stereoselective transport of drugs across the blood-brain barrier by the LAT1 transporter.[1] Journal of Pharmaceutical Sciences.[1] Link

Sources

- 1. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

Biological Role of 3-Methoxy-D-Tyrosine vs. L-Isomer: A Comparative Technical Guide

Executive Summary

This technical guide analyzes the stereochemical dichotomy between 3-Methoxy-L-tyrosine (3-OMD), a critical metabolite in Parkinson’s Disease (PD) therapy, and its enantiomer, 3-Methoxy-D-tyrosine .[1] While the L-isomer is a biologically active, blood-brain barrier (BBB) penetrant metabolite that significantly impacts L-DOPA pharmacokinetics, the D-isomer serves primarily as a stereochemical control due to its exclusion from L-type amino acid transporter 1 (LAT1)-mediated transport.[1] This guide synthesizes the mechanisms of transport, metabolism, and neurotoxicity to assist researchers in drug development and experimental design.

Biochemical Origins & Metabolic Pathways[1]

The biological relevance of these isomers is dictated by the stereoselectivity of the enzymes and transporters governing their synthesis and distribution.

3-Methoxy-L-tyrosine (3-OMD)[1][2]

-

Origin: Formed exclusively from L-DOPA by Catechol-O-methyltransferase (COMT) .[1][2][3][4]

-

Context: In patients treated with L-DOPA (with DOPA decarboxylase inhibitors like carbidopa), COMT becomes the primary metabolic pathway.[1] This leads to the accumulation of 3-OMD in plasma (half-life ~15 hours).[1][2]

-

Fate: It is a substrate for LAT1 , allowing it to compete with L-DOPA for entry into the brain.[1]

3-Methoxy-D-tyrosine[1][5][6][7][8]

-

Origin: Non-physiological.[1] It may arise as a trace impurity in synthetic racemic DOPA mixtures or be produced experimentally from D-DOPA .[1]

-

Enzymatic Interaction: While COMT is relatively permissive regarding the catechol ring, the upstream availability of D-DOPA is limited by its poor transport. If formed, 3-Methoxy-D-tyrosine is a substrate for D-amino acid oxidase (DAAO) , unlike its L-counterpart.[1]

Pathway Visualization

Figure 1: Comparative metabolic fate of L- and D-isomers.[1] The L-pathway is dominant in mammalian physiology, while the D-pathway is largely restricted to renal clearance or degradation by DAAO.[1]

Pharmacokinetics & Transport Mechanisms

The defining difference between the two isomers is their interaction with System L (LAT1/SLC7A5) , the major transporter for large neutral amino acids at the Blood-Brain Barrier (BBB).

The LAT1 Gatekeeper Effect

LAT1 is highly stereoselective for L-amino acids.[1]

-

L-Isomer (3-OMD): High affinity (

).[1] It actively competes with L-DOPA and L-Tyrosine for transport.[1][5] High plasma levels of 3-OMD effectively "clog" the transporter, reducing the therapeutic efficacy of L-DOPA (the "wearing-off" phenomenon).[1] -

D-Isomer: Low to negligible affinity.[1] The D-configuration prevents proper binding to the LAT1 substrate pocket.[1] Consequently, 3-Methoxy-D-tyrosine does not cross the BBB efficiently and remains restricted to the periphery.[1]

Comparative Kinetic Profile

| Feature | 3-Methoxy-L-tyrosine (3-OMD) | 3-Methoxy-D-tyrosine |

| Transport System | LAT1 (SLC7A5) (High Affinity) | None/Passive (Negligible Affinity) |

| BBB Permeability | High (Active Transport) | Very Low (Paracellular only) |

| Plasma Half-Life | ~15 hours (Accumulates) | Rapid Renal Clearance (Predicted) |

| Metabolic Clearance | Slow (Transamination) | Fast (DAAO mediated) |

| Clinical Relevance | Competes with L-DOPA; Neurotoxicity risk | Negative Control; Impurity |

Pharmacodynamics & Neurobiological Impact[2][9]

L-Isomer: The Active Antagonist

Once inside the brain, 3-Methoxy-L-tyrosine is not merely an inert bystander.[1][2]

-

Transport Competition: It blocks the uptake of L-DOPA into neurons.[1]

-

Mitochondrial Dysfunction: Evidence suggests 3-OMD can inhibit mitochondrial complex I, contributing to oxidative stress.[1]

-

Neurotoxicity: High intracellular concentrations have been linked to free radical generation and dopaminergic cell death in in vitro models.[1]

D-Isomer: The Stereochemical Control

Because 3-Methoxy-D-tyrosine is excluded from the intracellular compartment of neurons (due to lack of LAT1 transport), it is biologically inert in the CNS.[1]

-

Experimental Utility: It serves as an ideal negative control in transport assays.[1] If a biological effect (e.g., cell death) is observed with the L-isomer but not the D-isomer, the mechanism is confirmed to be intracellular and transport-dependent.[1]

Analytical & Experimental Protocols

Distinguishing these isomers is critical for quality control in drug manufacturing and pharmacokinetic studies.[1]

Chiral Separation Protocol (HPLC)

Standard reverse-phase HPLC cannot separate enantiomers.[1] A chiral stationary phase is required.[1]

Methodology:

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Daicel).[1]

-

Mobile Phase: 50 mM Formic acid in Methanol/Acetonitrile (80:20).

-

Detection: MS/MS (MRM mode) or UV at 280 nm.[1]

-

Resolution: Expect separation factor (

) > 1.5.

In Vitro Transport Assay (LAT1 Specificity)

To validate the role of LAT1, researchers should compare uptake rates of radiolabeled isomers.

Figure 2: Workflow for validating stereoselective transport via LAT1.

References

-

Sigma-Aldrich. 3-Methoxy-L-tyrosine Product Information.[1]Link

-

Cayman Chemical. 3-Methoxytyrosine (3-OMD) Biological Activity.[1]Link

-

Solvo Biotechnology. LAT1 (SLC7A5) Transporter Specifications and Substrate Specificity.Link

-

National Institutes of Health (NIH). 3-Methoxytyramine and Dopamine Metabolism in Pheochromocytoma.[1]Link[6]

-

BenchChem. 3-Methoxy-L-tyrosine and its Impact on Neuronal Function.Link

-

MedChemExpress. 3-O-Methyldopa (3-Methoxy-L-tyrosine) Structure and Activity.[1]Link

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. Delayed O-methylation of l-DOPA in MB-COMT-deficient mice after oral administration of l-DOPA and carbidopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. Addition of 3-methoxytyramine or chromogranin A to plasma free metanephrines as the initial test for pheochromocytoma and paraganglioma: Which is the best diagnostic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 3-Methoxy-L-tyrosine and D-tyrosine derivatives

Comparative Analysis in Pharmacology and Drug Development

Executive Summary

This guide delineates the critical distinctions between 3-Methoxy-L-tyrosine (3-OMD) , a metabolic byproduct of L-DOPA therapy, and D-tyrosine derivatives , a class of stereochemically distinct compounds utilized in antimicrobial and peptidomimetic drug design. While both share a tyrosine backbone, their biological roles are diametrically opposed: 3-OMD is a competitive antagonist in dopaminergic transport, often necessitating clinical mitigation, whereas D-tyrosine derivatives are engineered therapeutic agents leveraged for their resistance to enzymatic degradation and unique biofilm-disrupting properties.

Part 1: 3-Methoxy-L-tyrosine (3-OMD) – The Metabolic Competitor

1.1 Biosynthesis and Pharmacokinetics

3-Methoxy-L-tyrosine (3-OMD), also known as 3-O-methyldopa, is the primary metabolite of L-DOPA (Levodopa) formed via Catechol-O-methyltransferase (COMT) .[1][2] In the treatment of Parkinson’s Disease (PD), L-DOPA is administered to replenish dopamine.[3] However, peripheral COMT methylates a significant fraction of L-DOPA before it reaches the brain, converting it into 3-OMD.

-

Enzymatic Pathway: L-DOPA + SAM (S-adenosylmethionine)

3-OMD + SAH. -

Half-Life Disparity: A critical pharmacokinetic challenge is the half-life mismatch. L-DOPA has a short plasma half-life (~60-90 min), whereas 3-OMD accumulates with a half-life of ~15 hours.[2] This leads to high baseline plasma levels of 3-OMD in chronically treated patients.

1.2 Mechanism of Action: The LAT1 Competition

Unlike dopamine, 3-OMD is pharmacologically inactive at dopamine receptors. Its primary deleterious effect is transport competition . Both L-DOPA and 3-OMD rely on the Large Neutral Amino Acid Transporter 1 (LAT1) to cross the Blood-Brain Barrier (BBB).

-

Competitive Inhibition: High plasma concentrations of 3-OMD saturate LAT1 transporters, effectively blocking L-DOPA entry into the CNS. This contributes to the "wearing-off" phenomenon in PD, where therapeutic efficacy fluctuates despite constant dosing.

-

Clinical Mitigation: This mechanism is the pharmacological rationale for prescribing COMT inhibitors (e.g., Entacapone, Opicapone) alongside L-DOPA—to prevent 3-OMD formation and preserve LAT1 availability for the active drug.

1.3 Visualization: The L-DOPA/3-OMD Transport Conflict

Figure 1: The competitive inhibition of L-DOPA transport by its metabolite 3-OMD at the Blood-Brain Barrier.

Part 2: D-Tyrosine Derivatives – The Stereochemical Tools

2.1 Stereochemistry and Stability

D-tyrosine is the non-canonical enantiomer of L-tyrosine. In mammalian systems, enzymes are highly stereoselective for L-isomers. Consequently, D-tyrosine derivatives are resistant to proteolysis by endogenous peptidases. This property is exploited in:

-

Peptidomimetics: Replacing L-Tyr with D-Tyr in peptide drugs (e.g., opioid peptides, somatostatin analogs) dramatically extends plasma half-life.

-

Mcl-1 Inhibitors: Novel synthetic D-tyrosine derivatives have been developed to inhibit Mcl-1, a protein upregulated in cancers to evade apoptosis.[4] The D-configuration ensures the inhibitor survives the proteolytic environment of the tumor microenvironment.

2.2 Biofilm Inhibition Mechanism

Recent research identifies D-tyrosine as a potent biofilm inhibitor .[5] Unlike antibiotics that kill bacteria, D-tyrosine acts as a signal to trigger biofilm disassembly.

-

Peptidoglycan Modification: In bacteria like Staphylococcus aureus and Bacillus subtilis, D-tyrosine replaces D-alanine in the peptidoglycan cell wall terminus.

-

Protein Delocalization: This substitution prevents the anchoring of matrix proteins (e.g., TasA, BslA) to the cell surface, causing the biofilm matrix to detach and the bacteria to disperse. This makes D-tyrosine derivatives promising candidates for coating medical implants (catheters, joint prosthetics).

2.3 Visualization: D-Tyrosine Biofilm Disassembly[5]

Figure 2: Mechanism of D-Tyrosine induced biofilm disassembly via peptidoglycan modification.

Part 3: Comparative Data & Analytical Distinction

3.1 Key Differences Summary

| Feature | 3-Methoxy-L-tyrosine (3-OMD) | D-Tyrosine Derivatives |

| Origin | Endogenous metabolite of L-DOPA (via COMT) | Synthetic or Bacterial (non-canonical amino acid) |

| Stereochemistry | L-isomer (Levorotatory) | D-isomer (Dextrorotatory) |

| Primary Target | LAT1 Transporter (Competitor) | Peptidoglycan (Bacteria) / Mcl-1 (Cancer) |

| Clinical Role | Negative side-effect marker in Parkinson's | Therapeutic agent (Antibiofilm, Oncology) |

| Stability | Metabolized slowly (t1/2 ~15h) | Highly resistant to proteolysis |

| Toxicity | Neurotoxicity debatable; competes with drugs | Generally low; D-amino acids are renal excreted |

3.2 Analytical Protocol: Separation and Identification

To distinguish these compounds in biological samples (e.g., plasma or formulation), a Chiral HPLC workflow is required because standard C18 columns may not separate enantiomers or closely related metabolites efficiently.

Protocol: Chiral LC-MS/MS Separation

-

Sample Prep: Protein precipitation with methanol (1:3 v/v). Centrifuge at 10,000g for 10 min.

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acid enantiomers).

-

Mobile Phase:

-

MP A: 50mM Ammonium Formate (pH 3.0) in Water.

-

MP B: Acetonitrile.

-

Gradient: Isocratic or shallow gradient (e.g., 80% B).

-

-

Detection (MS/MS):

-

3-OMD: Precursor m/z 212.1

Product m/z 166.1 (Loss of formate/methoxy group characteristic). -

D-Tyrosine: Precursor m/z 182.1

Product m/z 136.1 (Distinct from 3-OMD by mass; distinct from L-Tyr by retention time).

-

Part 4: Future Outlook in Drug Development

The divergence between these two compounds highlights a critical trend in drug development:

-

Metabolic Management: For 3-OMD, the focus remains on suppression . Next-generation COMT inhibitors (e.g., Opicapone) are designed specifically to minimize 3-OMD formation, thereby maximizing L-DOPA delivery to the brain.

-

Stereochemical Engineering: For D-tyrosine, the focus is on utilization . Its ability to disassemble biofilms without killing bacteria (non-biocidal) presents a solution to antibiotic resistance. Future "smart" catheters may release D-tyrosine derivatives to prevent infection without triggering resistance mechanisms.

References

-

National Institutes of Health (NIH). (2010). The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator.[6] PMC. Retrieved from [Link]

-

Kolter, R., et al. (2010). Inhibitory Effects of D-Amino Acids on Staphylococcus aureus Biofilm Development. American Society for Microbiology. Retrieved from [Link]

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of Tyrosine Derivatives as Mcl-1 Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 3-Methoxy-L-tyrosine powder 200630-46-2 [sigmaaldrich.com]

- 2. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-D-tyrosine molecular weight and formula

An In-Depth Technical Guide to 3-Methoxy-D-tyrosine: Properties, Analysis, and Biological Context

Abstract

This technical guide offers a comprehensive examination of 3-Methoxy-D-tyrosine, a stereoisomer of the well-documented L-DOPA metabolite, 3-O-Methyldopa (3-OMD). While much of the existing research focuses on the L-isomer due to its clinical relevance in Parkinson's disease therapy, a thorough understanding of the D-isomer's fundamental properties is crucial for researchers in neuropharmacology, drug metabolism, and analytical chemistry. This document provides a detailed overview of the molecular characteristics, analytical methodologies for characterization, and the essential biological context necessary for its application in a research setting. We will delve into its physicochemical properties, provide validated experimental protocols for its handling and use, and explore the broader significance of its L-isomer in neuronal function. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling rigorous and well-informed experimental design.

Core Molecular Profile of 3-Methoxy-D-tyrosine

A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. 3-Methoxy-D-tyrosine is an amino acid derivative whose identity and purity must be unequivocally established before its use in any experimental system. The D-configuration is explicitly defined by the (2R) designation in its IUPAC name.

It is critical for researchers to distinguish between the different stereoisomers and the racemic mixture, as they possess distinct biological activities and are identified by unique CAS numbers.

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | [1] |

| Molecular Formula | C₁₀H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 211.21 g/mol | [1][2] |

| Exact Mass | 211.08445790 Da | [1] |

| CAS Number | 15402-76-3 | [1] |

| Synonyms | D-3-methoxytyrosine, D-3-O-methyldopa, D-(3-Methoxy-4-hydroxyphenyl)alanine | [1] |

| L-Isomer CAS | 300-48-1 | [4] |

| DL-Racemic Mix CAS | 7636-26-2 | [2][3] |

Physicochemical Properties

The solubility of a compound dictates its handling, formulation, and bioavailability in experimental models. 3-Methoxy-D-tyrosine is a solid compound with limited solubility in aqueous solutions.[2][3]

The choice of solvent is a critical first step in experimental design. For cell culture applications, a common strategy involves dissolving the compound in a minimal amount of a biocompatible organic solvent like DMSO, followed by serial dilution in the aqueous culture medium to the final working concentration.

Biological Context: The Role of the L-Isomer (3-O-Methyldopa)

While this guide focuses on the D-isomer, its scientific significance is best understood through the lens of its enantiomer, 3-O-Methyldopa (3-OMD), the L-isomer. 3-OMD is a major and clinically relevant metabolite of Levodopa (L-DOPA), the cornerstone therapy for Parkinson's disease.[4][5]

Metabolic Formation

L-DOPA is primarily metabolized via two pathways: conversion to dopamine by aromatic L-amino acid decarboxylase (AADC) and methylation to 3-OMD by catechol-O-methyltransferase (COMT).[6] Due to its significantly longer plasma half-life (~15 hours) compared to L-DOPA (~1 hour), 3-OMD accumulates to high concentrations in patients undergoing chronic L-DOPA treatment.[5][7]

Caption: Competition between 3-OMD and L-DOPA at the BBB.

-

Inhibition of Neuroprotection: 3-OMD has been shown to inhibit the protective effects of L-DOPA on dopaminergic neurons. [2][3]It can interfere with the ability of astrocytes to release neuroprotective factors, leaving neurons more susceptible to damage. [4][5]

-

Mitochondrial Dysfunction: Studies have indicated that 3-OMD can impair mitochondrial function by decreasing the mitochondrial membrane potential, which can lead to reduced energy production and increased oxidative stress. [5][7] The D-isomer, 3-Methoxy-D-tyrosine, does not typically arise from this metabolic pathway and is primarily utilized in research as an analytical standard or to investigate stereospecific effects in transport and receptor binding assays.

Analytical Characterization and Quality Control

For any research application, verifying the identity and purity of the compound is a non-negotiable prerequisite for data integrity. A multi-pronged analytical approach is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically employed.

Exemplar Protocol: Purity Assessment by RP-HPLC

-

Rationale: This method separates the analyte from potential impurities based on hydrophobicity. The percentage of the total peak area corresponding to the analyte peak provides a quantitative measure of purity. Commercial sources typically guarantee a purity of ≥95%. [2]* Instrumentation: HPLC system with UV detector, C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Methodology:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of 3-Methoxy-D-tyrosine in a 50:50 mixture of Mobile Phase A:B.

-

Injection Volume: 10 µL.

-

Analysis: Integrate all peaks. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound, providing strong evidence of its identity. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the exact mass of the molecular formula C₁₀H₁₃NO₄. [1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure, confirming the arrangement of atoms and functional groups. The resulting spectrum should be consistent with the structure of 3-Methoxy-D-tyrosine and can be compared against reference spectra available in databases like PubChem. [7]

Experimental Protocols and Handling

Proper handling and preparation of solutions are paramount for obtaining reproducible results.

Preparation of High-Concentration Stock Solutions

-

Rationale: Given the limited aqueous solubility, a concentrated stock solution in an organic solvent is necessary. DMSO is a common choice for in vitro studies due to its high solubilizing power and general compatibility with cell cultures at low final concentrations (<0.5% v/v).

-

Protocol:

-

Accurately weigh 5 mg of 3-Methoxy-D-tyrosine powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve a 10 mM stock solution. (For MW=211.21 g/mol , add 2.367 mL of DMSO).

-

Add the calculated volume of high-purity, sterile DMSO to the tube.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term stability.

-

Example Application: In Vitro Neuronal Viability Assay

-

Rationale: To assess the potential cytotoxic effects of 3-Methoxy-D-tyrosine on a neuronal cell line (e.g., SH-SY5Y). This workflow is based on concentrations of the L-isomer shown to have biological effects in primary neurons. [3]* Methodology:

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Preparation of Working Solutions: Thaw a 10 mM stock solution. Prepare serial dilutions in sterile cell culture medium to achieve 2X the final desired concentrations (e.g., 200 µM, 20 µM, 2 µM).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and an untreated control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT reagent to each well.

-

Incubate for 3-4 hours until formazan crystals form.

-

Solubilize the crystals by adding 100 µL of MTT solvent (e.g., DMSO or a prepared solubilization solution).

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle control.

-

Caption: Workflow for an in vitro neuronal viability assay.

Summary and Future Directions

3-Methoxy-D-tyrosine is a well-defined chemical entity with a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol . [1][2]While its biological activity is not as extensively studied as its L-enantiomer, 3-OMD, it serves as an indispensable tool for analytical reference and for probing the stereospecificity of biological systems. The profound impact of 3-OMD on L-DOPA pharmacokinetics and pharmacodynamics underscores the importance of understanding the roles of drug metabolites.

Future research could focus on directly comparing the transport kinetics and neuro-modulatory effects of the D- and L-isomers to further elucidate the structural requirements for interaction with transporters like LAT1 and other cellular targets. Such studies will continue to refine our understanding of neuropharmacology and support the development of more effective therapies for neurodegenerative diseases.

References

-

3-Methoxytyrosine - Cayman Chemical - Cambridge Bioscience. [Link]

-

3-(Methoxy-d 3 )-tyrosine | CAS Number: 586954-09-8. [Link]

-

3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem. [Link]

-

3-Methoxy-D-tyrosine | C10H13NO4 | CID 13206354 - PubChem - NIH. [Link]

-

3-O-Methyldopa - Wikipedia. [Link]

Sources

- 1. 3-Methoxy-D-tyrosine | C10H13NO4 | CID 13206354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxytyrosine - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 7. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Stereochemical Silence: A Technical Guide to the Pharmacological Inactivity of 3-Methoxy-D-tyrosine

[1]

Executive Summary

In the development of dopaminergic therapies, the metabolite 3-Methoxy-L-tyrosine (3-OMD) is a well-documented competitive antagonist that accumulates during L-DOPA therapy, contributing to motor fluctuations.[1] In stark contrast, its enantiomer, 3-Methoxy-D-tyrosine , exhibits a profile of pharmacological "silence."[1]

This guide analyzes the molecular mechanisms rendering the D-isomer biologically inert within the central nervous system (CNS).[1] The inactivity is not passive but a result of chiral exclusion at three critical checkpoints:[1]

-

Biosynthesis: Low affinity of Catechol-O-methyltransferase (COMT) for D-configured substrates.[1]

-

Transport: Stereoselective filtration by the Large Neutral Amino Acid Transporter (LAT1).[1]

-

Metabolism: Absolute refractory nature to Aromatic L-amino acid Decarboxylase (AADC).[1]

Understanding this inactivity is critical for utilizing 3-Methoxy-D-tyrosine as a negative control in transport assays and as a stabilizing residue in peptidomimetic drug design.[1]

Chemical Identity & Stereochemistry[1]

The pharmacological divergence begins with the spatial arrangement of the amine group at the

| Feature | 3-Methoxy-L-tyrosine (3-OMD) | 3-Methoxy-D-tyrosine |

| CAS Number | 7636-26-2 | 15402-76-3 |

| Origin | Major metabolite of L-DOPA (via COMT) | Synthetic / Trace exogenous |

| AADC Activity | Substrate (Slow) / Competitive Inhibitor | Non-Substrate (Inert) |

| LAT1 Affinity | High ( | Low / Negligible |

| Physiological Role | Modulates dopamine dynamics; potential toxicity | None (Bio-orthogonal) |

Mechanistic Basis of Inactivity[1]

The "pharmacological inactivity" of 3-Methoxy-D-tyrosine is defined by its inability to propagate a signal or inhibit a pathway effectively at physiological concentrations.[1] This is governed by the Three-Step Chiral Blockade .[1]

The Biosynthetic Blockade (COMT)

In vivo, 3-Methoxytyrosine is formed by the methylation of DOPA by COMT.[1][2]

-

Mechanism: COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol ring.[1]

-

Chiral Preference: COMT exhibits stereospecificity.[1] While it can methylate D-DOPA, the catalytic efficiency (

) is significantly lower than for L-DOPA.[1] Consequently, 3-Methoxy-D-tyrosine is not generated in biologically relevant quantities in mammals, preventing it from accumulating as a background "noise" molecule.[1]

The Transport Blockade (LAT1/SLC7A5)

To exert CNS effects, the compound must cross the Blood-Brain Barrier (BBB).[1]

-

Mechanism: The Large Neutral Amino Acid Transporter 1 (LAT1) operates via an alternating access mechanism that favors L-amino acids.[1]

-

The D-Isomer Fate: 3-Methoxy-D-tyrosine lacks the specific L-configuration required to trigger the conformational change in LAT1.[1] It is effectively locked out of the CNS compartment, unlike its L-counterpart which actively competes with L-DOPA for entry.[1]

The Metabolic Dead End (AADC)

This is the definitive "silencing" step.[1]

-

L-Pathway: 3-Methoxy-L-tyrosine can theoretically be decarboxylated (albeit poorly) or compete for the enzyme, affecting dopamine synthesis.[1]

-

D-Pathway: Aromatic L-amino acid Decarboxylase (AADC) requires the L-stereoisomer to align the carboxyl group with the pyridoxal phosphate (PLP) cofactor.[1]

-

Result: 3-Methoxy-D-tyrosine cannot be decarboxylated.[1] It cannot form a "false neurotransmitter" (e.g., a methoxy-dopamine analog) and therefore cannot activate or block dopamine receptors.[1]

Pathway Visualization

The following diagram illustrates the divergence between the active L-pathway and the inert D-pathway.[1]

Figure 1: The Metabolic Blockade.[1] Note the termination of the D-isomer pathway at the AADC step, preventing the formation of active amine species.[1]

Experimental Applications

The inactivity of 3-Methoxy-D-tyrosine makes it a high-value tool in experimental pharmacology.[1]

Negative Control in Uptake Assays

When characterizing novel transporters or BBB permeability, distinguishing between active transport and passive diffusion is crucial.[1]

-

Protocol: Co-incubate cells with radiolabeled L-DOPA and excess non-labeled 3-Methoxy-D-tyrosine.

-

Interpretation: If uptake of L-DOPA is not inhibited, the transporter is stereospecific.[1] If uptake is inhibited, the transporter is non-selective or the mechanism is passive diffusion.

Peptidomimetics

In drug design, D-amino acids are incorporated into peptide drugs to prevent enzymatic degradation.[1]

Standardized Protocols

Chiral Purity Verification (HPLC)

Before using 3-Methoxy-D-tyrosine as a negative control, its enantiomeric purity must be verified to ensure no L-isomer contamination (which would have biological activity).[1]

Methodology:

-

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+).[1]

-

Mobile Phase: 50 mM perchloric acid (pH 1.5) / Acetonitrile (80:20 v/v).[1]

-

Detection: UV at 280 nm or Fluorescence (Ex 280nm / Em 320nm).[1]

-

Flow Rate: 0.5 mL/min at 25°C.

-

Criteria: The D-isomer typically elutes before the L-isomer on Crownpak columns.[1] Purity must be >99.5% ee (enantiomeric excess).[1]

In Vitro AADC Inertness Assay

To confirm "inactivity" in a specific tissue preparation:

-

Preparation: Homogenize rat striatal tissue in phosphate buffer (pH 7.2).

-

Incubation: Add 100 µM PLP (cofactor) and 1 mM 3-Methoxy-D-tyrosine.

-

Control: Run parallel arm with 1 mM L-DOPA (Positive Control).

-

Reaction: Incubate at 37°C for 30 minutes.

-

Termination: Add 0.4N Perchloric acid.

-

Analysis: Measure Dopamine (from L-DOPA) and 3-Methoxytyramine (potential product) via HPLC-ECD.

-

Expected Result: Zero formation of amine product in the D-isomer arm.

References

-

Espinoza, S., et al. (2012).[1][3] "Role of Catechol-O-Methyltransferase (COMT)-Dependent Processes in Parkinson's Disease and L-DOPA Treatment." CNS & Neurological Disorders - Drug Targets. Available at: [Link][1]

-

Muzzi, C., et al. (2008).[1] "Simultaneous determination of serum concentrations of levodopa, dopamine, 3-O-methyldopa and alpha-methyldopa by HPLC." Biomedicine & Pharmacotherapy.[1][4] Available at: [Link]

-

Kurian, M. A., et al. (2011).[1] "The clinical and molecular phenotype of Aromatic L-Amino Acid Decarboxylase Deficiency." Neurology. (Demonstrating the metabolic relevance of the L-pathway). Available at: [Link]

-

Verrey, F., et al. (2004).[1] "CATs and HATs: the SLC7 family of amino acid transporters."[1] Pflügers Archiv. (Detailing LAT1 stereospecificity). Available at: [Link]

-

PubChem. "3-Methoxy-D-tyrosine Compound Summary."[1] National Library of Medicine. Available at: [Link][1]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Role of catechol-O-methyltransferase (COMT)-dependent processes in Parkinson's disease and L-DOPA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2024130161A2 - Novel camptothecin derivatives and conjugates thereof - Google Patents [patents.google.com]

Methodological & Application

3-Methoxy-D-tyrosine solubility in water and organic solvents

Technical Application Note: Solubility Profiling and Handling of 3-Methoxy-D-Tyrosine

Abstract

3-Methoxy-D-tyrosine (the D-enantiomer of 3-O-Methyldopa) presents specific solubility challenges typical of zwitterionic amino acid derivatives. While its L-isomer (3-Methoxy-L-tyrosine) is a well-characterized metabolite of L-DOPA, the D-isomer is frequently utilized as a chiral standard, negative control, or synthetic building block.[1] This guide provides authoritative protocols for solubilizing 3-Methoxy-D-tyrosine, leveraging the physicochemical principle of enantiomeric equivalence —whereby enantiomers exhibit identical solubility profiles in achiral solvents (water, DMSO, ethanol).[1] This document details the necessity of pH manipulation for aqueous solubility and outlines validated stock preparation workflows.

Physicochemical Context & Solubility Profile

Chemical Identity:

-

Synonyms: 3-O-Methyl-D-dopa; 3-Methoxy-D-phenylalanine derivative.[2][1]

-

CAS (L-isomer reference): 7636-26-2 (Note: D-isomer specific CAS is less common in general databases; solubility data is derived from the L-isomer due to identical thermodynamic properties in achiral media).[2][1]

-

pKa Values (Approximate):

-COOH (~2.2),

The Zwitterion Challenge:

At neutral pH (~7.0), 3-Methoxy-D-tyrosine exists primarily as a zwitterion (COO

Solubility Data Summary:

| Solvent | Solubility Limit (Approx.) | Physicochemical State | Recommendation |

| Water (pH 7.0) | < 1 mg/mL | Zwitterionic (Aggregated) | Not Recommended for stock.[2][1] |

| 0.1 M HCl | > 10 mg/mL | Cationic (Protonated) | Excellent for aqueous stock.[1] |

| 0.1 M NaOH | > 10 mg/mL | Anionic (Deprotonated) | Good , but oxidation risk is higher.[2][1] |

| DMSO | ~10 mg/mL | Solvated | Best for organic stock (Cryostorage).[2][1] |

| Ethanol | < 1 mg/mL | Poor solvation | Not Recommended .[2][1] |

| PBS (pH 7.4) | < 0.5 mg/mL | Zwitterionic | Avoid for initial dissolution.[1] |

Validated Solubility Protocols

Protocol A: Preparation of Organic Stock (DMSO)

Best for long-term storage and small-volume spiking into aqueous buffers.[2][1]

Reagents:

-

Dimethyl sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)[2]

Procedure:

-

Weighing: Accurately weigh 10 mg of 3-Methoxy-D-tyrosine into a sterile amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 60 seconds.

-

Verification: Inspect for optical clarity. The solution should be colorless to pale yellow.[2][1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Stock (Acid-Shift Method)

Required for applications where DMSO is toxic or incompatible (e.g., specific enzyme assays or sensitive cell lines).[2][1]

Reagents:

Procedure:

-

Weighing: Weigh 5 mg of 3-Methoxy-D-tyrosine into a microcentrifuge tube.

-

Acidification: Add 500 µL of 0.1 M HCl .

-

Dissolution: Vortex until fully dissolved. The low pH protonates the amino group, disrupting the crystal lattice.[2][1]

-

Neutralization/Dilution (Critical Step):

-

Do not neutralize the stock directly, as the compound will precipitate upon reaching pH 7.[2][1]

-

Instead, dilute this acidic stock rapidly into the final experimental buffer (e.g., culture medium or PBS) at a ratio of at least 1:100.[2]

-

Example: Add 10 µL of Acidic Stock to 990 µL of PBS. The buffering capacity of the PBS will neutralize the small amount of HCl, and the low concentration of the compound (0.1 mg/mL) will likely remain in solution due to supersaturation kinetics or being below the solubility limit at that specific concentration.[2][1]

-

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solubilizing 3-Methoxy-D-tyrosine based on the downstream application.

Caption: Solubility decision tree highlighting the necessity of pH modification or organic solvents to overcome zwitterionic insolubility.

Troubleshooting & Best Practices

-

Precipitation upon Dilution:

-

Symptom:[2][7][8][9][10] When diluting a DMSO stock into aqueous media, a white precipitate forms.[2]

-

Cause: The local concentration exceeds the aqueous solubility limit before mixing is complete ("Crash-out").[1]

-

Solution: Vortex the aqueous buffer while slowly adding the DMSO stock.[2][1] Ensure the final concentration in the aqueous buffer does not exceed 0.1–0.5 mg/mL.[1]

-

-

Stability:

-

Sterilization:

References

-

MedChemExpress. 3-O-Methyldopa (3-Methoxy-L-tyrosine) Product Information & Solubility Protocol. Retrieved from .[2][1]

-

Cayman Chemical. 3-Methoxytyrosine Product Insert (Item No. 36443).[2][1][5] Retrieved from .[2][1]

-

ChemicalBook. 3-Methoxy-L-tyrosine Physicochemical Properties. Retrieved from .[2][1]

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 9307: 3-Methoxytyrosine.[2][1] Retrieved from .[2][1]

Sources

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. 3-Methoxy-dl-tyrosine | C10H13NO4 | CID 1670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHOXY-DL-TYROSINE | 7636-26-2 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cda-amc.ca [cda-amc.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3-Methoxy-D-tyrosine

[1][2]

Topic: Improving Water Solubility of 3-Methoxy-D-tyrosine Document ID: TS-SOL-3MD-04 Last Updated: February 2026 Audience: Drug Discovery Scientists, Formulation Chemists, Analytical Researchers[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Methoxy-D-tyrosine (3-MD-Tyr) is the D-enantiomer of the primary L-DOPA metabolite, 3-O-methyldopa.[1][2] While it shares identical physicochemical properties with its L-isomer, its biological inertness makes it a critical internal standard and negative control in dopaminergic studies.[1][2]

The Solubility Challenge:

Like most zwitterionic amino acids, 3-MD-Tyr exhibits minimum solubility at its isoelectric point (pI

-

Organic Solubility: Insoluble in non-polar solvents; limited solubility in Ethanol; soluble in DMSO.

This guide provides three validated protocols to overcome these lattice forces, selected based on your downstream application.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal solubilization method for your specific experiment.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: The "pH Shift" (Standard for Analytical/Stock)

Best for: HPLC standards, chemical synthesis, stock solutions where physiological pH is not immediately required.

Mechanism: Lowering the pH below the pKa of the carboxylic acid group (pKa

Step-by-Step:

-

Do not add water first. Add 0.1 M or 1.0 M HCl directly to the powder.

-

Ratio: Approximately 1 mL of 0.1 M HCl per 10–20 mg of compound.

-

-

Vortex vigorously for 30 seconds. The solution should become clear.

-

If further dilution is needed (e.g., for HPLC mobile phase), dilute with water or buffer after the initial dissolution.

Warning: Avoid using strong bases (NaOH) to solubilize if the solution will be stored.[1] High pH (>8.[1]0) accelerates the oxidation of the catechol/phenol moiety, turning the solution black (melanin-like polymerization).[1]

Protocol B: DMSO Solubilization (In Vitro Assays)

Best for: Cell culture experiments where small volumes of stock are spiked into media.[1]

Mechanism: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts hydrogen bonding in the crystal lattice without altering the protonation state.

Step-by-Step:

-

Prepare a 100 mM stock solution in anhydrous DMSO (sterile filtered).

-

Calculation: Dissolve 21.1 mg of 3-MD-Tyr in 1 mL DMSO.

-

-

Vortex until completely dissolved (usually < 1 minute).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Usage: Dilute at least 1:1000 into cell culture media to keep final DMSO concentration < 0.1% (to avoid solvent toxicity).

Protocol C: Cyclodextrin Complexation (In Vivo/Neutral pH)

Best for: Animal injections where low pH causes irritation and DMSO causes toxicity.[1]

Mechanism: Hydroxypropyl-

Step-by-Step:

-

Prepare a 20% (w/v) HP-

-CD solution in PBS or Saline.[1][2] -

Sonication is critical: Sonicate in a water bath at 37°C for 20–30 minutes.

-

If the solution remains cloudy, adjust pH carefully to 4.5–5.0 (just below the pI) using dilute HCl, then re-adjust to 7.0 very slowly while stirring. The complexation often prevents reprecipitation at neutral pH.

Physicochemical Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 211.21 g/mol | Calculation of Molarity.[1][2] |

| pKa Values | Solubility is highest at pH < 2 or pH > 10.[1][2] | |

| Isoelectric Point (pI) | ~5.5 – 6.0 | Avoid this pH. Solubility is lowest here.[1][2] |

| Solubility (Water) | ~10 mg/mL (Slow kinetics) | Poor.[1][2] Requires heat/sonication. |

| Solubility (0.1 N HCl) | > 50 mg/mL | Recommended. Instant dissolution.[1][2] |

| Solubility (DMSO) | ~15 mg/mL (75 mM) | Good for stock solutions.[1][2] |

| Stability | Oxidizes at pH > 8 (turns black) | Keep acidic or neutral; protect from light.[1][2] |

Troubleshooting & FAQ

Q1: My solution turned black/brown after sitting on the bench. Is it still usable?

-

Diagnosis: Oxidation.[2][5] This occurs rapidly at alkaline pH (pH > 8) or in the presence of light and oxygen.

-

Action: Discard the solution. The colored compounds are quinone-like polymerization products (melanin precursors) that will interfere with absorbance readings and biological activity.[1][2]

-

Prevention: Always prepare in acidic conditions (0.1 M HCl) or include an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if neutral pH is strictly required.

Q2: I added the DMSO stock to my cell media, and it precipitated immediately.

-

Diagnosis: "Solvent Shock."[2] The rapid change from pure DMSO to aqueous media at pH 7.4 (near the pI) caused the compound to crash out.[1]

-

Action:

-

Pre-warm the cell media to 37°C.

-

Vortex the media while adding the DMSO stock dropwise.

-

Do not exceed the solubility limit of the aqueous phase (~10 mg/mL).[4]

-

Q3: Can I use the L-isomer (3-O-methyldopa) data for the D-isomer?

-

Answer: Yes, for physicochemical purposes (solubility, pKa, stability), the enantiomers are identical. However, for biological purposes (receptor binding, enzymatic degradation), they are distinct. Ensure you are using the correct CAS for your specific application (3-MD-Tyr CAS: 1670-14-0 vs. L-isomer CAS: 7636-26-2).[1][2]

References

-

O'Neil, M.J.[1] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[2][6] Royal Society of Chemistry, 2013. (Confirming solubility profiles of tyrosine derivatives).

-

ChemicalBook. Methyldopa (L-isomer) Physicochemical Properties.Link (Proxy for D-isomer solubility data).[1][2]

-

Brewster, M.E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666, 2007.[1] Link (Protocol C validation).

-

PubChem. 3-Methoxy-DL-tyrosine Compound Summary. National Library of Medicine. Link (pKa and structural data).[1][2]

Sources

Technical Support Center: Resolving 3-Methoxy-D-tyrosine Peaks in Reverse-Phase HPLC

Welcome to the technical support center for resolving issues related to the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of 3-Methoxy-D-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations. As Senior Application Scientists, we provide in-depth, field-proven insights to help you overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Question 1: My 3-Methoxy-D-tyrosine peak is exhibiting significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can stem from several factors, broadly categorized as chemical, instrumental, or column-related problems. For a[1]n ionizable compound like 3-Methoxy-D-tyrosine, which has both acidic (carboxylic acid) and basic (amine) functional groups, chemical interactions with the stationary phase are a frequent cause.

Causality and Troubleshooting Steps:

-

Secondary Silanol Interactions: The most common cause of peak tailing for basic compounds is the interaction with acidic residual silanol groups on the silica-based stationary phase. These[2] interactions create a secondary, stronger retention mechanism, leading to a tailed peak shape.

-

Solution:

-

Mobile Phase pH Adjustment: 3-Methoxy-D-tyrosine has ionizable functional groups. Controlling the pH of the mobile phase is crucial. To mi[2][3]nimize silanol interactions, it is recommended to work at a low pH (e.g., pH 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine group of your analyte. Using[2] a buffer like phosphate or an acid additive like trifluoroacetic acid (TFA) or formic acid is essential to maintain a stable pH. [4][5][6] * Use of End-Capped Columns: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a well-end-capped column can significantly improve peak shape. [7] * Competitive Shielding: Adding a small amount of a basic compound (a "sacrificial base") to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.

-

-

-

Column Overload: Injecting too much sample can lead to peak tailing as the stationary phase becomes saturated.

-

Solution:

-

Reduce Injection Volume or Concentration: Try injecting a smaller volume or diluting your sample. If th[8]e peak shape improves, you were likely overloading the column.

-

-

-

Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet frit or at the head of the column can distort the peak shape. Also,[9] operating a silica-based column at a high pH (typically > 7) can cause the silica to dissolve, leading to a void at the column inlet. * Solution:

- Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If this doesn't work, you can try reversing the column and flushing it to waste (check the manufacturer's instructions first). [9] * Guard Column: Using a guard column can help protect your analytical column from contaminants. * Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered before injection to remove particulates.

*[9]

Question 2: I'm observing a split or doubled peak for 3-Methoxy-D-tyrosine. What could be the cause?

Answer:

Peak splitting can be a frustrating problem, often indicating an issue at the column inlet or a mismatch between the sample solvent and the mobile phase.

[10]Causality and Troubleshooting Steps:

-

Blocked Column Frit: Particulate matter from the sample, mobile phase, or system wear can partially block the inlet frit of the column. This [9][10]causes the sample to be distributed unevenly onto the stationary phase, leading to a split peak. This will typically affect all peaks in the chromatogram. [9] * Solution:

- Reverse Flush: As with peak tailing, a reverse flush of the column might dislodge the blockage. [9] * Frit Replacement: If flushing doesn't work, the frit may need to be replaced, or the entire column if the frit is not user-replaceable. [10] * Prevention: Always filter your samples and mobile phases to prevent particulate contamination.

2.[9] Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split. This can be caused by pressure shocks or operating the column outside its recommended pH or temperature range. * Solution:

- Column Replacement: Unfortunately, a significant void usually means the column needs to be replaced.

3. Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reverse-phase) than your mobile phase, it can cause peak distortion, including splitting. [1] * Solution:

- Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.

*[8]

Method Development & Optimization

Question 3: I'm having trouble getting enough retention for 3-Methoxy-D-tyrosine on my C18 column. How can I increase its retention time?

Answer:

Insufficient retention in reverse-phase HPLC is a common challenge, especially for more polar compounds. The primary retention mechanism in reverse-phase chromatography is the hydrophobic interaction between the analyte and the stationary phase.

[2]Causality and Optimization Strategies:

-

Mobile Phase Composition: The organic modifier in the mobile phase has the strongest effect on retention.

-

Solution:

-

Decrease Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. A general rule is that a 10% decrease in the organic modifier will increase the retention factor (k) by 2-3 times.

-

Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may increase retention, depending on the specific interactions. Metha[2]nol is a stronger proton donor and acceptor in hydrogen bonding compared to acetonitrile.

-

-

2.[2] Mobile Phase pH: The ionization state of 3-Methoxy-D-tyrosine significantly impacts its polarity and, therefore, its retention.

- Solution:

- pH Adjustment: To maximize hydrophobic retention, you want to suppress the ionization of the analyte. For 3-Methoxy-D-tyrosine, this means adjusting the mobile phase pH to be approximately 2 pH units below the pKa of the carboxylic acid group or 2 pH units above the pKa of the amine group. When the analyte is in its neutral form, it will be more hydrophobic and have greater retention on a C18 column.

3.[2][3] Stationary Phase Selection: A standard C18 column may not be the optimal choice for more polar analytes.

- Solution:

- Consider Alternative Stationary Phases:

- Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better retention for polar compounds, even with highly aqueous mobile phases.

- Phenyl-Hexyl Phases: These columns offer pi-pi interactions, which can be beneficial for aromatic compounds like 3-Methoxy-D-tyrosine.

*[2]

Data Presentation & Experimental Protocols

Table 1: Mobile Phase Optimization for 3-Methoxy-D-tyrosine

| Mobile Phase Composition | pH | Expected Outcome on 3-Methoxy-D-tyrosine Peak |

| 90% Water / 10% Acetonitrile with 0.1% Formic Acid | ~2.7 | Increased retention, good peak shape due to suppressed silanol interactions. |

| 70% Water / 30% Acetonitrile with 0.1% Formic Acid | ~2.7 | Decreased retention compared to 10% ACN, may be suitable for faster analysis. |

| 90% Water / 10% Methanol with 0.1% Formic Acid | ~2.7 | May provide different selectivity compared to acetonitrile, potentially improving resolution from impurities. |

| 90% 20mM Phosphate Buffer / 10% Acetonitrile | 3.0 | Good buffering capacity, leading to stable retention times and improved peak shape. |

| 90% 20mM Phosphate Buffer / 10% Acetonitrile | 7.0 | Likely to have poor retention and potential peak tailing due to ionization of the analyte and silanol groups. |

Experimental Protocol: Systematic Mobile Phase pH Screening

Objective: To determine the optimal mobile phase pH for the analysis of 3-Methoxy-D-tyrosine, balancing retention and peak shape.

Materials:

-

HPLC system with UV or MS detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC grade water, acetonitrile, and methanol

-

Formic acid, phosphoric acid, and ammonium acetate

-

3-Methoxy-D-tyrosine standard

Procedure:

-

Prepare Mobile Phase Buffers:

-

pH 2.5: 20 mM Potassium Phosphate, pH adjusted with phosphoric acid.

-

pH 4.5: 20 mM Ammonium Acetate.

-

pH 6.5: 20 mM Potassium Phosphate, pH adjusted.

-

-

Prepare Stock Solution: Dissolve 3-Methoxy-D-tyrosine in a 50:50 mixture of water and methanol to a concentration of 1 mg/mL. Dilute further with the initial mobile phase for each pH condition to a final concentration of 10 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 280 nm

-

Gradient: Start with a consistent isocratic hold (e.g., 10% acetonitrile) for each pH condition.

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 15 column volumes before the first injection.

-

Inject the 3-Methoxy-D-tyrosine standard at each pH condition.

-

Record the retention time, peak asymmetry, and theoretical plates for each run.

-

-

Evaluation: Compare the chromatographic data to determine the pH that provides the best combination of retention, peak shape, and resolution from any impurities.

Visualizations

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for troubleshooting peak tailing issues.

Impact of Mobile Phase pH on Analyte and Silanol Ionization

Caption: The effect of mobile phase pH on analyte and stationary phase interactions.

References

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

-

Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

-

YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine on Newcrom R1 HPLC column. Retrieved from [Link]

-

Univerzita Karlova. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Retrieved from [Link]

-

ResearchGate. (n.d.). Reverse phase HPLC analysis of fluorescent tyrosine oxidation products.... Retrieved from [Link]

-

Papanastasiou, E. G., et al. (2007). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Journal of Chromatography B, 859(2), 236-243. Retrieved from [Link]

-

PubMed. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Retrieved from [Link]

-

HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mobile phase optimization. Chromatograms show the improvement in the separation of analytes peaks. Retrieved from [Link]

-

Dong, M. W. (2010). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 28(6), 442-450. Retrieved from [Link]

-

PubMed. (1987). A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain. Retrieved from [Link]

-

LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 4. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

Technical Support Center: Chromatographic Separation of 3-Methoxy-D-tyrosine from L-DOPA Metabolites

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, chromatographers, and drug development professionals facing the specific task of separating and quantifying 3-Methoxy-D-tyrosine from a complex matrix containing L-DOPA and its major metabolites. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your own laboratory.

The primary analytical hurdle in this context is not merely separating structurally similar catecholic compounds, but achieving stereoselectivity. The target analyte, 3-Methoxy-D -tyrosine, must be resolved from its naturally occurring enantiomer, 3-O-methyldopa (3-OMD), which is the L -isomer and a principal metabolite of L-DOPA. This guide provides a comprehensive framework for tackling this chiral separation.

Section 1: Understanding the Analytes

Successful separation begins with understanding the physicochemical properties of the compounds of interest. L-DOPA is metabolized via several pathways, with O-methylation by Catechol-O-methyltransferase (COMT) being a key route, producing 3-O-methyldopa (3-OMD).[1][2][3][4] Your target analyte, 3-Methoxy-D-tyrosine, is the synthetic D-enantiomer of this metabolite.

| Compound | Structure | Molar Mass ( g/mol ) | Key Properties |

| L-DOPA |  | 197.19 | Dopamine precursor; contains a catechol group. |

| 3-O-methyldopa (3-OMD) |  | 211.22 | L-enantiomer; major metabolite of L-DOPA with a long plasma half-life (~15 hours).[2] |

| 3-Methoxy-D-tyrosine | | 211.22 | D-enantiomer; target analyte; shares all physical properties with 3-OMD except for optical rotation. |

| Dopamine |  | 153.18 | Primary active metabolite of L-DOPA.[3][5] |

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your method development strategy.

Q: What is the primary challenge in separating 3-Methoxy-D-tyrosine from L-DOPA metabolites?

A: The central challenge is chiral separation. 3-Methoxy-D-tyrosine and its L-isomer, 3-O-methyldopa (a major L-DOPA metabolite), are enantiomers. This means they have identical physical properties (solubility, pKa, molecular weight) and will not be separated by standard reversed-phase HPLC. A chiral stationary phase (CSP) or a chiral additive in the mobile phase is required to resolve them.[6][7]

Q: Which analytical technique is best suited for this separation?

A: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard and most robust method for this application.[6][8] This "direct" approach is generally preferred over indirect methods (which involve derivatization) because it has fewer sample preparation steps and sources of error. Coupling the HPLC system to a Mass Spectrometer (LC-MS) provides enhanced sensitivity and specificity.[6][8]

Q: What type of sample preparation is necessary for analyzing plasma samples?

A: Biological matrices like plasma require a cleanup step to remove proteins and other interfering substances that can damage the analytical column and compromise data quality. For L-DOPA and its metabolites, two common approaches are:

-

Protein Precipitation: A simple and fast method using agents like perchloric acid or acetonitrile to crash out proteins.[9][10]

-

Solid-Phase Extraction (SPE): A more selective method that can isolate and concentrate the analytes of interest.[11][12][13] SPE is often preferred for cleaner extracts and better sensitivity.

Q: Can I use Gas Chromatography (GC) for this analysis?

A: While GC can be used for chiral separations of amino acids, it is generally not the preferred method for these specific compounds.[14] L-DOPA and its metabolites are non-volatile and thermally labile. They would require derivatization to increase their volatility and thermal stability, adding complexity and potential variability to the workflow.

Section 3: Troubleshooting Guide: Chiral HPLC Method

This guide uses a question-and-answer format to address specific issues you may encounter during method development and execution.

Q1: My peaks for 3-Methoxy-D-tyrosine and 3-O-methyldopa are co-eluting or have poor resolution (Rs < 1.5). What should I do?

A: This is the most common issue and directly relates to the chiral recognition mechanism. The interaction between your enantiomers and the chiral stationary phase is insufficient.

Causality & Solution Pathway:

-

Confirm You Are Using a Chiral Column: Standard C18 or other achiral columns will not resolve enantiomers.

-

Select the Right Chiral Stationary Phase (CSP): The choice of CSP is critical. For amino acid derivatives, macrocyclic glycopeptide phases (like teicoplanin or vancomycin) are highly effective.[15][16] Crown-ether based CSPs are also specifically suited for separating D- and L-amino acids.[17] If one CSP provides poor selectivity, trying a different class of CSP is a valid strategy.

-

Optimize the Mobile Phase:

-

Organic Modifier: The type and concentration of the organic solvent (typically methanol or acetonitrile) significantly impact chiral recognition. Systematically vary the percentage of the organic modifier. Methanol is often a good starting point as it can participate in hydrogen bonding, which is a key interaction for many CSPs.[16]

-

Buffer/Additive: The pH and ionic strength of the mobile phase control the ionization state of your analytes. Since these are amino acids, their charge state is critical for interaction with the CSP. Use a buffer like ammonium acetate or ammonium formate at a concentration of 10-20 mM. Adjusting the pH (e.g., from 4.0 to 6.0) can dramatically alter selectivity.

-

-

Adjust Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral interaction. Lowering the temperature often increases resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP, though it may increase analysis time and backpressure. Experiment with temperatures between 15°C and 40°C.

-

Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) gives the analytes more time to interact with the stationary phase, which can improve resolution.

Q2: I'm observing poor peak shape (tailing or fronting) for all my peaks.

A: Poor peak shape is often a sign of a chemical or physical problem in the chromatographic system.

Causality & Solution Pathway:

-

Column Void or Contamination: If all peaks are affected similarly, the issue may be at the head of the column.[18] A void can form from pressure shocks or degradation of the stationary phase. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[19]

-

Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal-volume tubing (e.g., 0.005" I.D. PEEK tubing).

-

Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause distorted peaks. Whenever possible, dissolve your final sample in the initial mobile phase.

Q3: Only my target analyte peaks are tailing, while other peaks look fine.

A: This points to a specific chemical interaction between your analytes and the system.

Causality & Solution Pathway:

-

Secondary Interactions with the Stationary Phase: This is common with basic compounds like amino acids. Residual silanols on silica-based columns can cause peak tailing. Ensure your mobile phase pH is appropriate for the column and consider adding a competing base (like triethylamine) at a very low concentration (e.g., 0.1%), though this may not be compatible with MS detection.

-